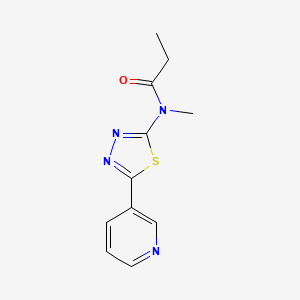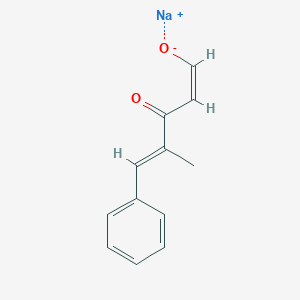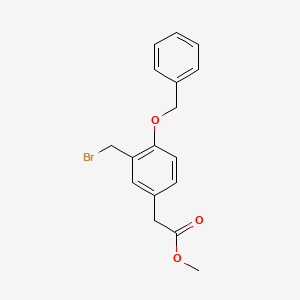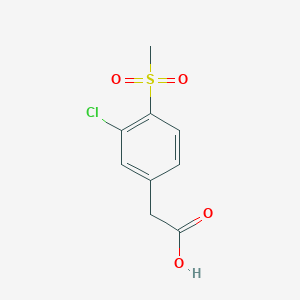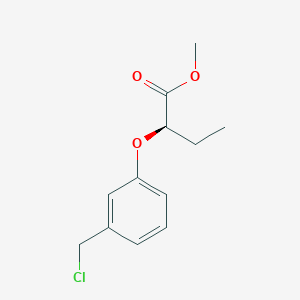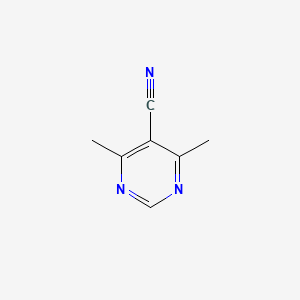
4,6-Dimethylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, and a cyano group at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
4,6-Dimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Biological Studies: The compound is studied for its cytotoxic activities against various cancer cell lines, including colorectal carcinoma and breast cancer.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. It acts as an ATP mimetic, inhibiting the kinase activity of EGFR, which is crucial for cell proliferation and survival . This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: Similar structure but with an amino group at position 2.
4,6-Dimethyl-2-(phenylamino)pyrimidine-5-carbonitrile: Contains a phenylamino group at position 2.
Uniqueness
4,6-Dimethylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit EGFR makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-7(3-8)6(2)10-4-9-5/h4H,1-2H3 |
InChI Key |
GNXFQFAKTGHBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
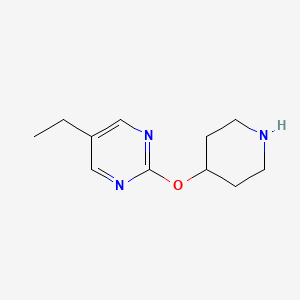
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
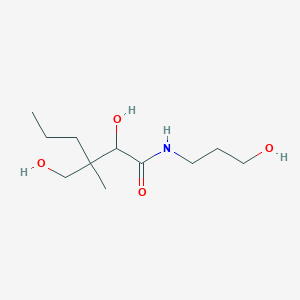
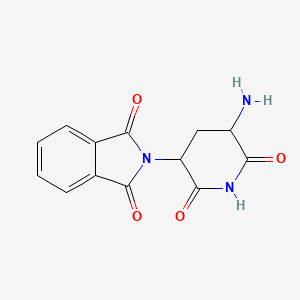
![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
